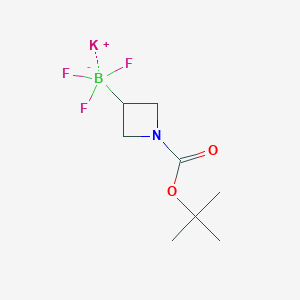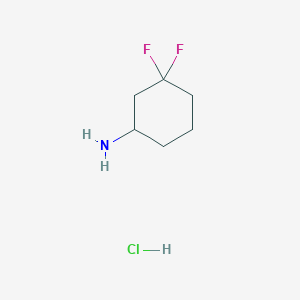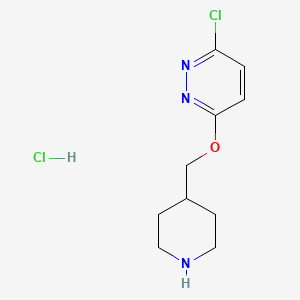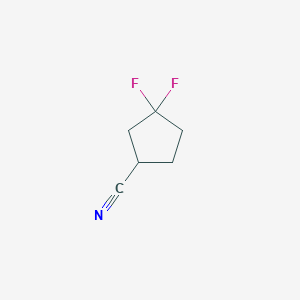![molecular formula C12H12ClN3O2S B1456852 N-(6-Acetil-3-ciano-4,5,6,7-tetrahidrotieno-[2,3-c]piridin-2-il)-2-cloroacetamida CAS No. 1365963-10-5](/img/structure/B1456852.png)
N-(6-Acetil-3-ciano-4,5,6,7-tetrahidrotieno-[2,3-c]piridin-2-il)-2-cloroacetamida
Descripción general
Descripción
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide is a useful research compound. Its molecular formula is C12H12ClN3O2S and its molecular weight is 297.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes Antitubulina
Este compuesto se ha utilizado en la síntesis de nuevos agentes antitubulina . Estos agentes inhiben la polimerización de la tubulina, una proteína que forma microtúbulos, los cuales son componentes esenciales del citoesqueleto celular. Al inhibir la polimerización de la tubulina, estos agentes pueden interrumpir la división y el crecimiento celular, lo que los convierte en posibles candidatos para el tratamiento del cáncer .
Actividad Antiproliferativa
El compuesto ha mostrado una actividad antiproliferativa significativa contra un panel de líneas celulares de cáncer . Esto significa que puede inhibir el crecimiento y la multiplicación de las células cancerosas, lo que podría ser beneficioso en el tratamiento de varios tipos de cáncer .
Efectos en el Ciclo Celular
Se ha encontrado que el compuesto causa la acumulación de células en la fase G2/M del ciclo celular . Esto significa que puede interrumpir el ciclo celular normal y evitar que las células se dividan y proliferen, lo que es una característica clave de las células cancerosas .
Muerte Celular Apoptótica
Se ha encontrado que el compuesto induce la muerte celular apoptótica . La apoptosis es una forma de muerte celular programada que ocurre en organismos multicelulares. Al inducir la apoptosis, el compuesto puede matar eficazmente las células cancerosas .
Síntesis de Compuestos Heterocíclicos
Las cianoacetohidrazidas, como este compuesto, se han utilizado como precursores en reacciones que conducen a la construcción de heterociclos . Los compuestos heterocíclicos se utilizan ampliamente en química medicinal debido a sus diversas actividades biológicas .
Actividades Antifúngicas
El compuesto ha mostrado excelentes actividades antifúngicas contra Aspergillus niger y Candida albicans . Estos son tipos comunes de hongos que pueden causar infecciones en humanos, especialmente en individuos inmunocomprometidos .
Pruebas Farmacéuticas
El compuesto se utiliza para pruebas farmacéuticas . Los estándares de referencia de alta calidad del compuesto se utilizan para obtener resultados precisos en la investigación y el desarrollo farmacéutico .
Síntesis de Compuestos Heterocíclicos Polifuncionales
La hidrazida del ácido cianoacético, un componente de este compuesto, es un intermedio versátil y conveniente para la síntesis de una amplia variedad de compuestos heterocíclicos polifuncionales . Estos compuestos tienen interés biológico y se utilizan en el desarrollo de nuevos fármacos .
Mecanismo De Acción
Target of Action
The primary target of N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide is the JNK2 and JNK3 kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in stress response and apoptosis.
Mode of Action
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide interacts with its targets through a unique binding mode. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the JNK2 and JNK3 kinases . This interaction inhibits the activity of the kinases, thereby modulating the signaling pathways they are involved in.
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases by N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide affects several biochemical pathways. Most notably, it leads to a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle . This results in a decrease of cells in other phases of the cell cycle, especially the G0/G1 phase .
Result of Action
The molecular and cellular effects of N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide’s action are primarily seen in its impact on cell cycle progression. By causing an accumulation of cells in the G2/M phase, the compound effectively halts cell division . This could potentially lead to cell death, particularly in rapidly dividing cells.
Análisis Bioquímico
Cellular Effects
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can cause a significant accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease in cells in other phases, particularly the G0/G1 phase . This indicates its potential role in regulating cell cycle progression and cellular proliferation.
Molecular Mechanism
The molecular mechanism of N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it can bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events that lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and analgesic properties. At higher doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound . Understanding these pathways is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles . This distribution pattern is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c1-7(17)16-3-2-8-9(5-14)12(15-11(18)4-13)19-10(8)6-16/h2-4,6H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZSGPWZWBLJHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1456770.png)


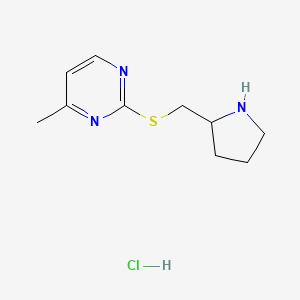
![2-Bromothieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1456777.png)
![Methyl 2-[(4-aminophenyl)thio]isonicotinate](/img/structure/B1456778.png)


![6-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1456783.png)
